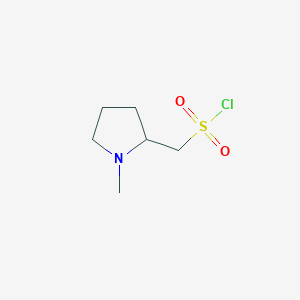
3-Amino-2-(ethylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(ethylamino)benzoic acid: is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of an amino group at the third position and an ethylamino group at the second position on the benzoic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(ethylamino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-chloro-m-xylene with acetic acid in the presence of sodium acetate as a catalyst. The mixture is heated to 80-100°C, and hydroperoxidation is added dropwise. After the reaction, 3-methyl-2-chlorobenzoic acid is obtained. This intermediate is then reacted with ammonia in DMSO solvent, with stannous chloride and sodium carbonate as catalysts, at 120-140°C. The final product, this compound, is obtained after further heating and insulation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-(ethylamino)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and ethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-Amino-2-(ethylamino)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(ethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Anthranilic acid: An aminobenzoic acid with an amino group at the second position.
3-Aminobenzoic acid: Similar structure but lacks the ethylamino group.
4-Aminobenzoic acid: Amino group at the fourth position instead of the third.
Uniqueness
3-Amino-2-(ethylamino)benzoic acid is unique due to the presence of both an amino group and an ethylamino group on the benzoic acid ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
3-amino-2-(ethylamino)benzoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-2-11-8-6(9(12)13)4-3-5-7(8)10/h3-5,11H,2,10H2,1H3,(H,12,13) |
Clave InChI |
YGKOALVWCAHWCW-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(C=CC=C1N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13088375.png)





![tert-Butyl(5-chlorobenzo[d]thiazol-2-yl)carbamate](/img/structure/B13088404.png)

![5,7-diethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13088416.png)
